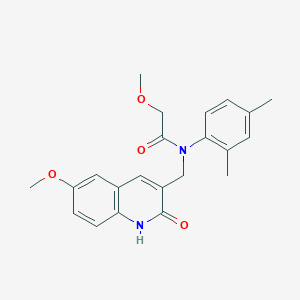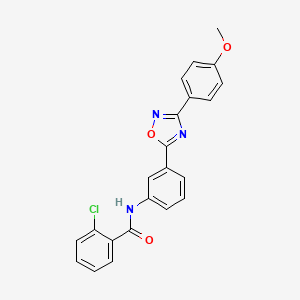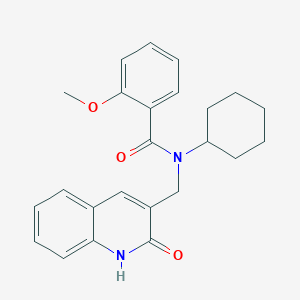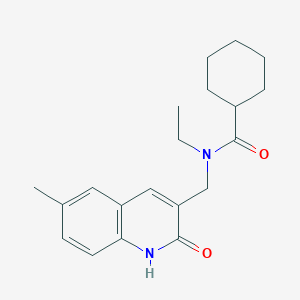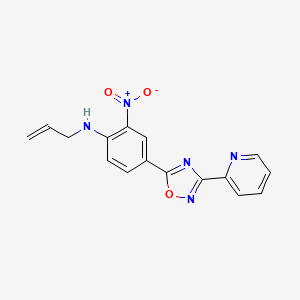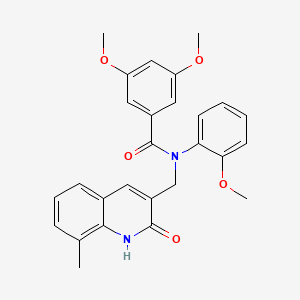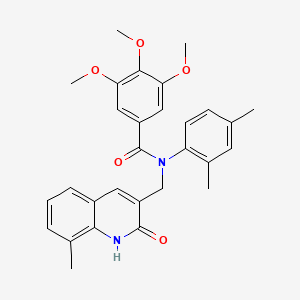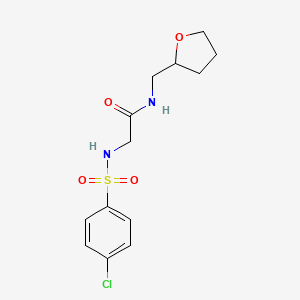
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as CTM or Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of sulfonamide compounds and is known for its ability to inhibit certain enzymes in the body.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and carbonic anhydrase. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide reduces inflammation, pain, and fever. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide can alter the pH of certain tissues, which can have therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been shown to inhibit the growth of certain cancer cells. Additionally, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to have a variety of therapeutic effects, which makes it a promising candidate for drug development. One limitation of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the efficacy of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide in treating various diseases in humans. Finally, research is needed to determine the safety of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide in humans, as well as its potential side effects.
Synthesemethoden
The synthesis of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine, followed by the reaction of the resulting product with N-acetylglycine. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-10-3-5-12(6-4-10)21(18,19)16-9-13(17)15-8-11-2-1-7-20-11/h3-6,11,16H,1-2,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXIWHLIFFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

